2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide
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Overview
Description
2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves multiple steps. One common method includes the condensation of appropriate hydrazides with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle .
Comparison with Similar Compounds
2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a fused triazole ring, showing distinct biological properties.
Thioglycoside derivatives: Compounds with a thioglycoside moiety, exhibiting unique anticancer activities.
The uniqueness of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H16N6O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2,2-dimethyl-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide |
InChI |
InChI=1S/C11H16N6O/c1-11(2,3)10(18)16-15-8-7-5-14-17(4)9(7)13-6-12-8/h5-6H,1-4H3,(H,16,18)(H,12,13,15) |
InChI Key |
RDKDNVPGNFCHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC1=C2C=NN(C2=NC=N1)C |
Origin of Product |
United States |
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